
Pyrrolidine, 1-(2-(4'-((3-methoxypropyl)sulfonyl)(1,1'-biphenyl)-4-yl)ethyl)-2-methyl-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APD-916 is a potent and selective inverse agonist of the histamine H3 receptor. This compound has been primarily investigated for its potential therapeutic applications in treating narcolepsy with cataplexy, a chronic neurological disorder characterized by the brain’s inability to regulate sleep-wake cycles normally .
Preparation Methods
The synthetic routes and reaction conditions for APD-916 are not extensively detailed in publicly available sources. it is known that the compound exhibits favorable pharmacokinetic properties and has been formulated for oral administration . Industrial production methods for APD-916 would likely involve standard pharmaceutical synthesis techniques, including the use of organic solvents, catalysts, and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
APD-916, as an H3 receptor antagonist, undergoes various chemical reactions typical of organic compounds. These reactions may include:
Oxidation: Involving the addition of oxygen or the removal of hydrogen.
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
APD-916 exerts its effects by acting as an inverse agonist of the histamine H3 receptor. This receptor is predominantly expressed in the brain and plays a crucial role in regulating the synthesis and release of histamine. By inhibiting presynaptic autoreceptors, APD-916 increases the synthesis and release of histamine, which in turn enhances arousal and wakefulness . The histaminergic system is also influenced by orexin/hypocretin neurons, which are associated with narcolepsy and cataplexy.
Comparison with Similar Compounds
APD-916 is unique in its high potency and selectivity as an inverse agonist of the histamine H3 receptor. Similar compounds include other histamine H3 receptor antagonists, such as:
Pitolisant: Another H3 receptor antagonist used for the treatment of narcolepsy.
Thioperamide: A well-known H3 receptor antagonist used in research.
Ciproxifan: An H3 receptor antagonist with applications in cognitive enhancement research. Compared to these compounds, APD-916 has demonstrated favorable pharmacokinetic properties and a unique profile of enhancing wakefulness in animal models
Properties
CAS No. |
1021169-11-8 |
|---|---|
Molecular Formula |
C23H31NO3S |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C23H31NO3S/c1-19-5-3-15-24(19)16-14-20-6-8-21(9-7-20)22-10-12-23(13-11-22)28(25,26)18-4-17-27-2/h6-13,19H,3-5,14-18H2,1-2H3/t19-/m1/s1 |
InChI Key |
ADRZQEOBUFIYAZ-LJQANCHMSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CCCOC |
Canonical SMILES |
CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364928.png)
![N-[(3-chlorophenyl)methyl]-3,5-dimethoxy-N-[3-oxo-3-(piperazin-1-yl)propyl]benzamide](/img/structure/B12364929.png)
![tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate](/img/structure/B12364935.png)
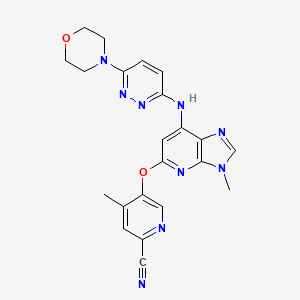
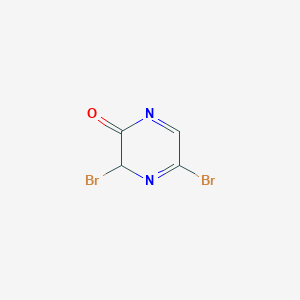
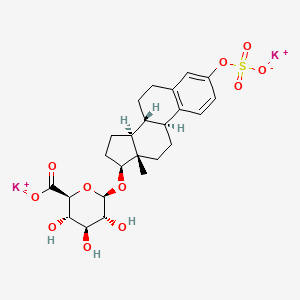

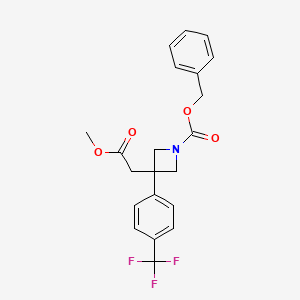
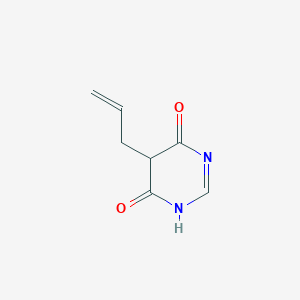

![2-[(4R,5S,7R,8S,11S,12S,13S)-13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B12364984.png)
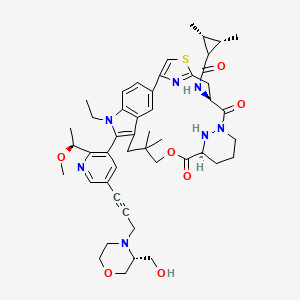
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12364994.png)
